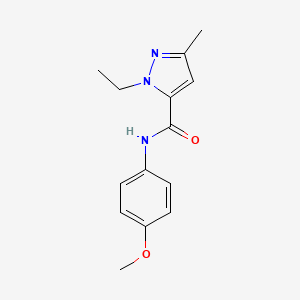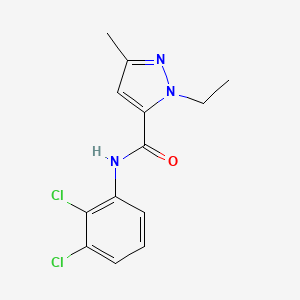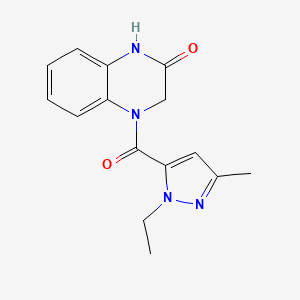
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (N-DMPE-MPC) is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of pyrazole and is composed of three methyl groups and an ethyl group attached to a nitrogen atom. N-DMPE-MPC has been used as a reference compound in numerous studies due to its ability to interact with various biological systems.
Mechanism of Action
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with various biological systems, including enzymes, proteins, and drug-resistant bacteria. The compound has been found to act as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with proteins, such as tyrosine kinases and phosphatases, and to inhibit the growth of drug-resistant bacteria.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase, and to interact with proteins, such as tyrosine kinases and phosphatases. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of drug-resistant bacteria.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with a variety of biological systems, making it a useful tool for studying the effects of various drugs on the human body. However, the compound has also been found to be toxic in high concentrations, and its effects on humans have not been thoroughly studied.
Future Directions
The potential applications of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research are numerous. One potential future direction is to study the effects of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide on humans in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s ability to interact with various biological systems, such as enzymes and proteins, and its potential to inhibit the growth of drug-resistant bacteria. Furthermore, the compound could be studied for its potential applications in drug development and drug delivery. Finally, further research could be conducted on the compound’s potential toxic effects in order to better understand its safety profile.
Synthesis Methods
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One method is through the reaction of 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and yields N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as the product. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the presence of a base.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interaction, and the inhibition of drug-resistant bacteria. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used as a reference compound in studies of the effects of various drugs on the human body.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-18-14(9-12(4)17-18)15(19)16-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVTYMYDADGQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

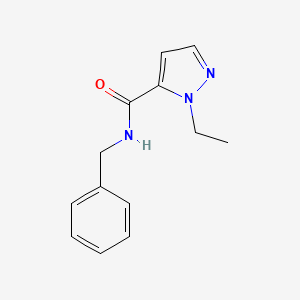

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
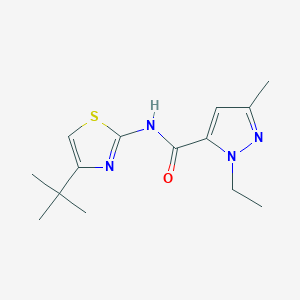
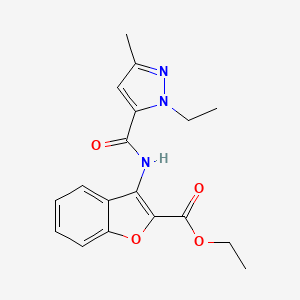

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)
